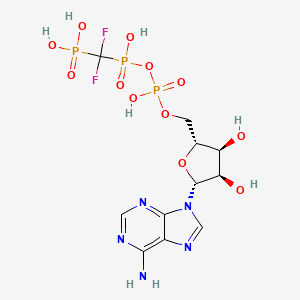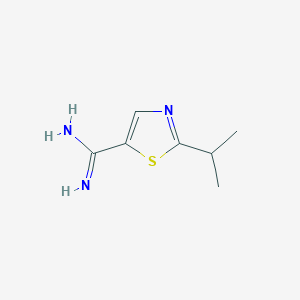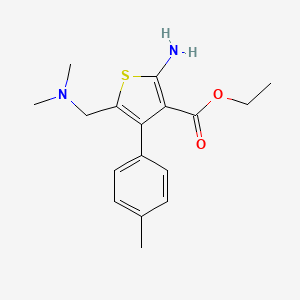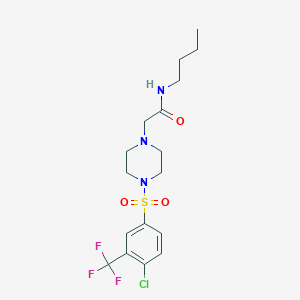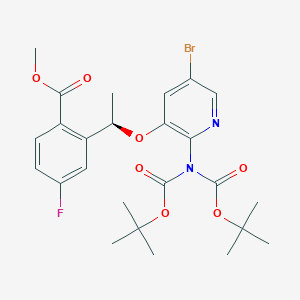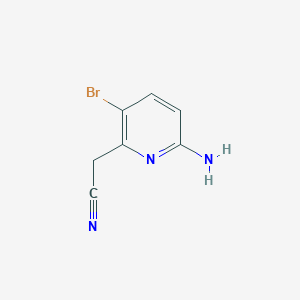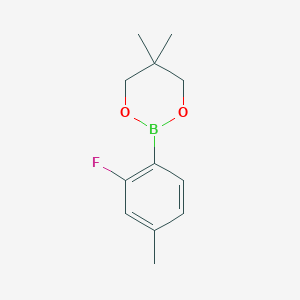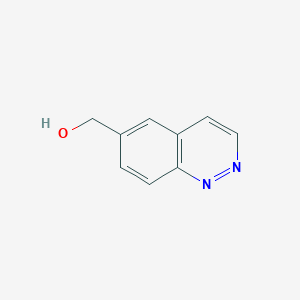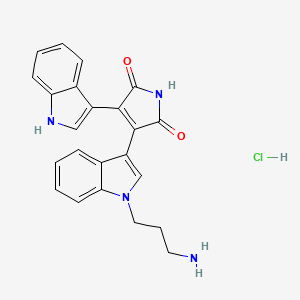
Bisindolylmaleimide III hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisindolylmaleimide III hydrochloride is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC). This compound is widely recognized for its ability to inhibit PKC with an IC50 value of 26 nM, making it a valuable tool in biochemical research . It is also known to inhibit protein kinase A (PKA) at much higher concentrations (IC50 = 500 nM) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bisindolylmaleimide III hydrochloride typically involves the reaction of indole derivatives with maleimide derivatives. One common method involves the use of N-benzyl-protected 2,3-dibromomaleimide in a THF/toluene mixture to generate the bisindolylmaleimide compound . Another method involves the use of Grignard reagents to form the bisindolylmaleimide structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Bisindolylmaleimide III hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can modify the indole rings or the maleimide core.
Reduction: Reduction reactions can alter the maleimide core, potentially affecting its biological activity.
Substitution: Substitution reactions can occur at the indole nitrogen or the maleimide core, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-quinones, while reduction can yield reduced maleimide derivatives. Substitution reactions can produce a variety of bisindolylmaleimide derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Bisindolylmaleimide III hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of protein kinases and to develop new kinase inhibitors.
Biology: Employed in cell signaling studies to investigate the role of PKC in various cellular processes.
Industry: Utilized in the development of new drugs and as a reference compound in bioassays.
Mecanismo De Acción
Bisindolylmaleimide III hydrochloride exerts its effects by inhibiting protein kinase C (PKC). It binds to the catalytic subunit of PKC, preventing its activation and subsequent phosphorylation of target proteins . This inhibition is competitive with ATP, meaning that this compound competes with ATP for binding to the active site of PKC . The compound also inhibits other kinases, such as protein kinase A (PKA), but at much higher concentrations .
Comparación Con Compuestos Similares
Similar Compounds
Bisindolylmaleimide I: Another potent PKC inhibitor with a similar structure but different selectivity and potency.
Bisindolylmaleimide X hydrochloride: A structurally similar compound that also inhibits PKC but has different pharmacological properties.
Staurosporine: A naturally occurring molecule that is structurally similar to bisindolylmaleimides but less selective for PKC.
Uniqueness
Bisindolylmaleimide III hydrochloride is unique due to its high selectivity and potency for PKC inhibition. Its ability to inhibit PKC at nanomolar concentrations makes it a valuable tool in research and potential therapeutic applications . Additionally, its cell-permeable nature allows it to be used in various in vitro and in vivo studies .
Propiedades
Fórmula molecular |
C23H21ClN4O2 |
|---|---|
Peso molecular |
420.9 g/mol |
Nombre IUPAC |
3-[1-(3-aminopropyl)indol-3-yl]-4-(1H-indol-3-yl)pyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C23H20N4O2.ClH/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18;/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29);1H |
Clave InChI |
NXIKRXJEVAWDAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15223560.png)
